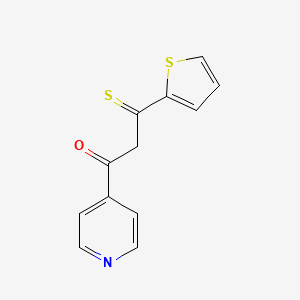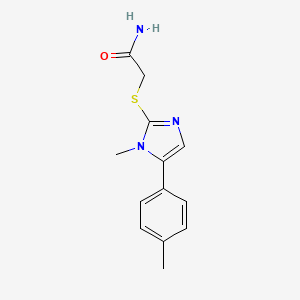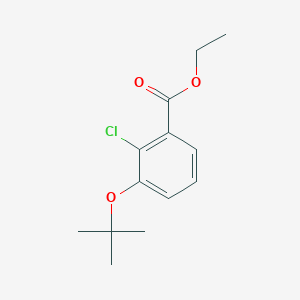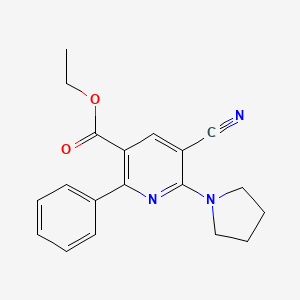
N-(4-aminophenyl)-1-ethyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-aminophenyl)-1-ethyl-1H-pyrazole-3-carboxamide” is likely to be an organic compound, given its structure. It contains functional groups such as an amine, a pyrazole, and a carboxamide .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like Density Functional Theory . The compound likely has a complex structure due to the presence of multiple functional groups .Chemical Reactions Analysis
While specific reactions involving this compound aren’t available, similar compounds have been studied for their reactivity. For example, 4-nitrophenol can be reduced to 4-aminophenol in the presence of green-fabricated metal nanoparticles .Scientific Research Applications
Antibacterial Evaluation
N-substituted derivatives of 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide show promise as antimicrobial agents. A compound from this series displayed significant efficacy against various strains of Staphylococcus aureus, including methicillin-sensitive and methicillin-resistant strains (Pitucha et al., 2011).
Anticancer Potential
Pyrazole-3-carboxamide-based inhibitors targeting histone deacetylase (HDAC) and cyclin-dependent kinase (CDK) have shown potent antiproliferative activities against several solid cancer cell lines. Compounds from this class inhibited cancer cell migration, arrested the cell cycle in the G2/M phase, and promoted apoptosis, highlighting their potential in cancer treatment (Cheng et al., 2020).
Cytotoxicity in Cancer Research
Synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides led to the development of compounds that were tested for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating potential applications in cancer research (Hassan et al., 2014).
Agricultural Applications
Some pyrazole carboxamide derivatives have demonstrated nematocidal activity, suggesting their potential as agrochemical agents. Specifically, fluorine-containing pyrazole carboxamides exhibited good activity against M. incognita, a type of nematode (Zhao et al., 2017).
Antitumor Activities
Pyrazole-sulfonamide derivatives synthesized from 1-(4-aminophenyl)-4-benzoyl-5-phenyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide have been evaluated for antiproliferative activities, particularly against HeLa and C6 cell lines, indicating their potential in antitumor therapies (Mert et al., 2014).
Mechanism of Action
properties
IUPAC Name |
N-(4-aminophenyl)-1-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-2-16-8-7-11(15-16)12(17)14-10-5-3-9(13)4-6-10/h3-8H,2,13H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUZZXKJOUZMPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-(Cyanomethyl)naphthalen-2-yl]acetonitrile](/img/structure/B2474319.png)

![2-{[2-(3,4-dimethylphenyl)-1-methyl-2-oxoethyl]thio}-N-(4-fluorobenzyl)-3-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2474321.png)

![4-Chloro-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2474326.png)
![(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2474327.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide](/img/structure/B2474332.png)


![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-phenoxyacetamide](/img/structure/B2474335.png)
![4-benzenesulfonamido-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}benzamide](/img/structure/B2474337.png)

